
1,1,3-Tribromoheptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tribromoheptan-2-one is an organic compound with the molecular formula C₇H₁₁Br₃O It is a halogenated ketone, characterized by the presence of three bromine atoms attached to a heptanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptanone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques such as distillation and recrystallization is also common to isolate and purify the compound.
化学反应分析
Types of Reactions: 1,1,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form heptan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of heptan-2-one derivatives with different functional groups.
Reduction: Heptan-2-one.
Oxidation: Heptanoic acid or other oxidized products.
科学研究应用
1,1,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3-tribromoheptan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
相似化合物的比较
- 1,1,3-Tribromononan-2-one
- 1,1,3-Trichlorobutan-2-one
- 1,1,3,3-Tetrabromooctan-2-one
Comparison: 1,1,3-Tribromoheptan-2-one is unique due to its specific bromination pattern and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and potential applications. For instance, 1,1,3-tribromononan-2-one has a longer carbon chain, which may affect its physical properties and reactivity. Similarly, 1,1,3-trichlorobutan-2-one, with chlorine atoms instead of bromine, exhibits different chemical behavior due to the differing electronegativities and sizes of the halogens.
属性
CAS 编号 |
54899-95-5 |
|---|---|
分子式 |
C7H11Br3O |
分子量 |
350.87 g/mol |
IUPAC 名称 |
1,1,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
InChI 键 |
LXTJHNBZXQMSBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







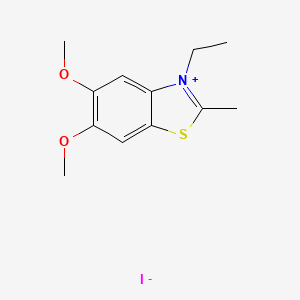
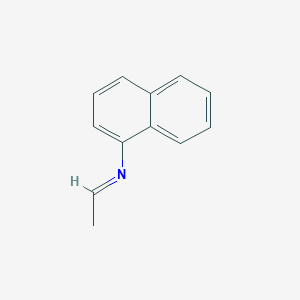

![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
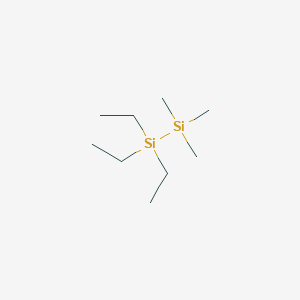
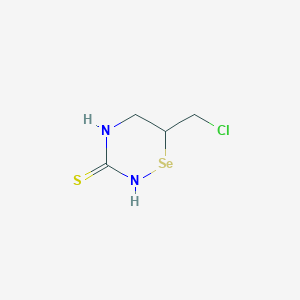
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
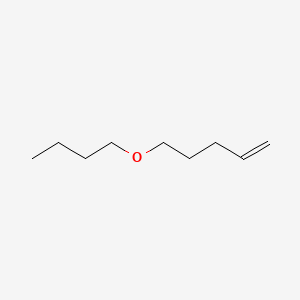
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
